
Spectroscopic Profile of 2,2-Diphenylethanol: An
In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2-Diphenylethanol

Cat. No.: B156489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Diphenylethanol, a valuable building block in organic synthesis. The following sections detail

its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 2,2-Diphenylethanol is C₁₄H₁₄O, with a molecular weight of 198.26

g/mol .[1][2] The following tables summarize the key spectroscopic data points for the

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.35 - 7.15 m -
10H, Aromatic protons

(C₆H₅)₂

4.25 t 7.8 1H, CH

3.95 d 7.8 2H, CH₂

2.18 br s - 1H, OH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

142.5 2 x Ar-C (quaternary)

128.5 4 x Ar-CH

128.0 4 x Ar-CH

126.0 2 x Ar-CH

66.5 CH₂-OH

53.0 (C₆H₅)₂CH

Infrared (IR) Spectroscopy
The IR spectrum of 2,2-Diphenylethanol exhibits characteristic absorption bands

corresponding to its functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b156489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (alcohol)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1600 - 1585 Medium Aromatic C=C stretch

1500 - 1400 Medium Aromatic C=C stretch

1050 Strong C-O stretch (primary alcohol)

860 - 680 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 2,2-Diphenylethanol results in a characteristic

fragmentation pattern.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

198 ~20 [M]⁺ (Molecular Ion)

180 ~5 [M - H₂O]⁺

167 100 [(C₆H₅)₂CH]⁺ (Base Peak)

105 ~30 [C₆H₅CH₂]⁺

91 ~40 [C₇H₇]⁺ (Tropylium ion)

77 ~35 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of solid 2,2-Diphenylethanol for ¹H NMR, or 50-100 mg for

¹³C NMR.[3][4]

Transfer the solid to a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently agitate or vortex the vial to ensure complete dissolution of the solid.

If any particulate matter remains, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

Cap the NMR tube securely and label it appropriately.

Instrumental Parameters (¹H NMR):

Spectrometer: 300-500 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

Referencing: Tetramethylsilane (TMS) at 0.00 ppm

Instrumental Parameters (¹³C NMR):
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Spectrometer: 75-125 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled single-pulse sequence

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

Spectral Width: 0 to 200 ppm

Referencing: CDCl₃ solvent peak at 77.16 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):[5][6]

Thoroughly clean and dry an agate mortar and pestle.

Place approximately 1-2 mg of solid 2,2-Diphenylethanol into the mortar.

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[5]

Gently grind the two solids together with the pestle for several minutes until a fine,

homogeneous powder is obtained.

Transfer a portion of the powder into a pellet die.

Place the die into a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form

a thin, transparent pellet.[6][7]

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.
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Instrumental Parameters:

Spectrometer: FT-IR Spectrometer

Technique: Transmission

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the empty sample compartment should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Dissolve a small amount of 2,2-Diphenylethanol in a suitable volatile organic solvent (e.g.,

methanol or dichloromethane).

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).

For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the

ion source.

For GC-MS, the sample is injected onto a capillary column and separated from the solvent

before entering the ion source.

Instrumental Parameters (Electron Ionization):[8]

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV[9]

Ion Source Temperature: 200-250 °C
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40 - 400

Data Acquisition: The mass spectrum is recorded by scanning the mass range and detecting

the ions.

Workflow and Data Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,2-Diphenylethanol and the relationship between the different

analytical techniques.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C1883325&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C1883325&Units=SI
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://kindle-tech.com/faqs/how-do-you-prepare-kbr-pellets-for-ir
https://kindle-tech.com/faqs/how-do-you-prepare-kbr-pellets-for-ir
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DiwQQMF_Gsj8&q=EgSYKt3wGLig_8kGIjDnSqi1FpjJHgTPn3FOYk-NKCm0_cgLqOvXSRYEqVXJcT7D30h-wKlA_Bkp0xtyA0oyAnJSWgFD
https://en.wikipedia.org/wiki/Electron_ionization
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Diphenylethanol
https://www.benchchem.com/product/b156489#spectroscopic-data-nmr-ir-ms-of-2-2-diphenylethanol
https://www.benchchem.com/product/b156489#spectroscopic-data-nmr-ir-ms-of-2-2-diphenylethanol
https://www.benchchem.com/product/b156489#spectroscopic-data-nmr-ir-ms-of-2-2-diphenylethanol
https://www.benchchem.com/product/b156489#spectroscopic-data-nmr-ir-ms-of-2-2-diphenylethanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b156489?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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